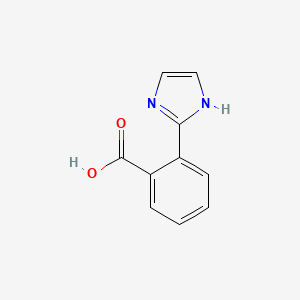

2-(1H-imidazol-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMPHNPKCZCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587976 | |

| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67792-82-9 | |

| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Foundational Pillars: Imidazole and Carboxylic Acid Moieties

The distinct chemical personalities of the imidazole (B134444) and carboxylic acid functional groups are central to the utility of 2-(1H-imidazol-2-yl)benzoic acid. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a versatile component in chemical design. rsc.org It can act as a hydrogen bond donor and acceptor, and its nitrogen atoms serve as excellent coordination sites for metal ions. walshmedicalmedia.comresearchgate.net This adaptability makes imidazole and its derivatives crucial building blocks in the construction of metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgmdpi.com

The carboxylic acid group (-COOH) is another cornerstone of organic chemistry. Its ability to donate a proton makes it acidic, and the resulting carboxylate anion (-COO⁻) is a powerful coordinating agent for metal cations. researchgate.net The presence of both the imidazole and carboxylic acid moieties within the same molecule provides multiple potential coordination sites, allowing for the formation of complex and high-dimensional structures. walshmedicalmedia.comresearchgate.net

The Ortho Effect : a Key to Enhanced Functionality

The placement of the imidazole (B134444) group at the ortho position relative to the carboxylic acid on the benzene (B151609) ring is not a trivial structural detail. This specific arrangement gives rise to a phenomenon known as the "ortho-effect." vedantu.comwikipedia.org This effect, a combination of steric and electronic factors, significantly influences the molecule's properties. vedantu.combyjus.com

A primary consequence of the ortho-effect in substituted benzoic acids is an increase in acidity compared to the meta and para isomers, and even benzoic acid itself. wikipedia.orgbyjus.comquora.com The steric hindrance caused by the bulky ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. vedantu.comwikipedia.org This rotation inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acid's strength. vedantu.com

A Versatile Player in Advanced Synthesis and Materials Science

Direct Synthetic Routes to this compound

Direct methods for constructing the this compound scaffold often involve the formation of the imidazole ring from acyclic precursors. These routes are advantageous for their straightforwardness and potential for high atom economy.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like imidazoles. One common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, the reaction of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes can lead to fused imidazole systems through a reductive cyclization process. rsc.org While not directly yielding this compound, this highlights the principle of forming the imidazole ring from a substituted benzene (B151609) derivative. A one-pot procedure for converting aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid and iron powder further illustrates this strategy. organic-chemistry.org

Another pathway involves the [3+2] cyclization of vinyl azides with amidines, which offers a catalyst-free method for producing 2,4-disubstituted-1H-imidazoles. acs.org This approach could be adapted to synthesize the target molecule by using a benzoic acid derivative as a substituent on one of the precursors.

Condensation reactions are widely employed for imidazole synthesis. The traditional Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids, is a classic example. researchgate.net To synthesize this compound, a variation of this method could involve the condensation of o-phenylenediamine (B120857) with a derivative of phthalic acid.

More contemporary condensation methods often utilize catalysts to improve efficiency and yield. For example, the condensation of o-phenylenediamines with aldehydes can be catalyzed by various materials, including nanomaterials and chlorosulfonic acid, to produce 2-aryl-1-arylmethyl-1H-benzimidazoles. nih.gov The reaction of o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid demonstrates the synthesis of a benzimidazole (B57391) with a benzoic acid moiety. semanticscholar.org

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.org This versatile reaction could potentially be adapted to produce this compound by selecting appropriate starting materials.

| Precursors | Reagents/Conditions | Product Type | Reference |

| 2-(2-nitrophenyl)-1H-benzo[d]imidazoles, aldehydes | Zn/H2O | 5,6-dihydrobenzo acs.orgnih.govimidazo[1,2-c]quinazolines | rsc.org |

| Aromatic/Heteroaromatic 2-nitroamines | Formic acid, iron powder, NH4Cl | Bicyclic 2H-benzimidazoles | organic-chemistry.org |

| Vinyl azides, amidines | Catalyst-free | 2,4-disubstituted-1H-imidazoles | acs.org |

| o-phenylenediamine, carboxylic acids | Acidic conditions | Benzimidazoles | researchgate.net |

| o-phenylenediamines, aldehydes | Nanomaterial or acid catalysts | 2-aryl-1-arylmethyl-1H-benzimidazoles | nih.gov |

| 1,2-dicarbonyl, aldehyde, ammonia/amine | Multicomponent reaction | Imidazoles | wikipedia.org |

| 1,2-benzenediamines, carboxylic acids | Nano-electrospray (nESI) ion source | Benzimidazoles | nih.gov |

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules in a single step. researchgate.net A notable MCR for imidazole synthesis involves the reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions, catalyzed by a Brønsted acid like benzoic acid. acs.orgnih.govorganic-chemistry.orgacs.org This method provides a facile route to 1,2,5-trisubstituted imidazoles. acs.orgnih.govorganic-chemistry.orgacs.org While this specific reaction yields trisubstituted imidazoles, the principles of MCRs can be applied to design a synthesis for this compound.

Another MCR approach involves the three-component reaction of a benzoic acid derivative, an amide, and dimethyl sulfoxide (B87167) (DMSO) to form isoindolinones, which are benzo-fused γ-lactams. nih.gov This demonstrates the utility of MCRs in constructing complex cyclic systems containing a benzoic acid moiety. Furthermore, the use of imidazole as an organocatalyst in MCRs highlights its role in facilitating the synthesis of diverse heterocyclic and carbocyclic compounds. rsc.org

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of 2-(2H- acs.orgorganic-chemistry.orgacs.orgtriazol-2-yl)-benzoic acid derivatives, structurally related to the target compound, often involves a copper(I)-catalyzed coupling of a 2-iodo-benzoic acid derivative with 1H- acs.orgorganic-chemistry.orgacs.orgtriazole. google.com This suggests that a similar palladium or copper-catalyzed coupling reaction could be a viable route for synthesizing this compound.

Brønsted acids are effective catalysts for various reactions leading to imidazole derivatives. As mentioned earlier, benzoic acid itself can catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. acs.orgnih.govorganic-chemistry.orgacs.org This reaction proceeds under metal-free conditions and offers high functional group compatibility. acs.orgorganic-chemistry.orgacs.org The mechanism is proposed to involve the in-situ formation of an imine, which then reacts with a 2H-azirine generated from the vinyl azide. organic-chemistry.org

Furthermore, Brønsted acids like p-toluenesulfonic acid have been used to catalyze the synthesis of 1,2-disubstituted benzimidazole derivatives from o-phenylenediamines and aldehydes under solvent-free grinding conditions. nih.gov These examples underscore the versatility of Brønsted acid catalysis in constructing the imidazole ring.

| Catalyst Type | Reaction | Substrates | Product | Reference |

| Metal (Copper) | Coupling Reaction | 2-iodo-benzoic acid derivative, 1H- acs.orgorganic-chemistry.orgacs.orgtriazole | 2-(2H- acs.orgorganic-chemistry.orgacs.orgtriazol-2-yl)-benzoic acid derivative | google.com |

| Brønsted Acid (Benzoic Acid) | Multicomponent Reaction | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-trisubstituted imidazoles | acs.orgnih.govorganic-chemistry.orgacs.org |

| Brønsted Acid (p-toluenesulfonic acid) | Condensation | o-phenylenediamines, aldehydes | 1,2-disubstituted benzimidazoles | nih.gov |

Nanoparticle-Mediated Synthetic Routes

The application of metallic and metal oxide nanoparticles as heterogeneous catalysts has revolutionized many organic transformations by offering high efficiency, selectivity, and reusability. In the context of imidazole and benzimidazole synthesis, nanoparticles provide a large surface area for catalysis, often enabling reactions under milder conditions and with higher yields compared to traditional methods.

While direct nanoparticle-mediated synthesis of this compound is not extensively documented, numerous studies on the synthesis of analogous 2-aryl-benzimidazoles provide a strong basis for a viable synthetic pathway. A common and effective method involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde, catalyzed by nanoparticles. For the synthesis of the target compound, this would likely involve the reaction of an appropriate diamine precursor with 2-formylbenzoic acid or a related derivative.

Zinc oxide nanoparticles (ZnO-NPs) have emerged as a particularly effective, inexpensive, and eco-friendly catalyst for this type of cyclocondensation. semanticscholar.orgnih.gov Research has shown that ZnO-NPs can efficiently catalyze the reaction between o-phenylenediamines and various aromatic aldehydes in solvents like ethanol (B145695) or even under solvent-free conditions. semanticscholar.org The reactions are typically fast, proceeding at room temperature or with gentle heating, and produce high yields of the desired 2-substituted benzimidazoles. semanticscholar.orgnih.gov A proposed mechanism suggests that the aldehyde is first activated by the nano-ZnO catalyst, facilitating a nucleophilic attack by the diamine, followed by intramolecular cyclization and dehydration to form the imidazole ring. nih.gov

Similarly, nano-zirconia (nano-ZrO₂) has been successfully employed as a robust and recyclable catalyst for the synthesis of 2-aryl benzimidazoles. nih.gov This method also involves the condensation of o-phenylenediamine with aryl aldehydes, achieving good to excellent yields in ethanol at a slightly elevated temperature. nih.gov The catalyst's reusability over several cycles without significant loss of activity underscores its potential for sustainable chemical production. semanticscholar.orgnih.gov Other supported gold nanoparticles (e.g., Au/TiO₂, Au/Al₂O₃, Au/ZnO) have also been investigated for the synthesis of benzimidazoles, demonstrating the versatility of nanocatalysis in this area. rsc.org

The table below summarizes the findings from nanoparticle-catalyzed syntheses of various 2-aryl-benzimidazoles, which serve as a model for the potential synthesis of this compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| ZnO-NPs | o-phenylenediamine, Aromatic Aldehydes | Ethanol | 70 | 15 min - 2 h | 90-95 | nih.gov |

| ZnO-NPs | o-phenylenediamine, Aromatic Aldehydes | Solvent-free / Ethanol | Room Temp | 4 - 15 min | 92-99 | semanticscholar.org |

| Nano-ZrO₂ | o-phenylenediamine, Aromatic Aldehydes | Ethanol | 60 | 3 h | 90-95 | nih.gov |

| Au/TiO₂ | 2-nitroaniline, CO₂/H₂ | N/A | N/A | N/A | N/A | rsc.org |

Exploration of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves the use of non-toxic solvents, reusable catalysts, energy-efficient reaction conditions, and minimizing waste generation. The synthesis of imidazole derivatives, including this compound, has been a fertile ground for the application of these principles.

A primary focus of green synthetic routes is the replacement of hazardous volatile organic solvents with environmentally benign alternatives. Water is an ideal green solvent, and several methods for synthesizing imidazole-based compounds have been developed using aqueous media. nih.govorganic-chemistry.org For instance, an ultrasound-assisted, metal-free synthesis of imidazo[1,2-a]pyridines has been successfully conducted in water. organic-chemistry.org Ethanol is another commonly used green solvent that is both renewable and less toxic than many traditional organic solvents. semanticscholar.orgnih.gov

The use of biodegradable and reusable catalysts is another cornerstone of green chemistry. As discussed in the previous section, nanoparticles like ZnO and ZrO₂ are considered green catalysts due to their high efficiency and recyclability. semanticscholar.orgnih.gov Other materials, such as zeolites (e.g., ZSM-11) and ionic liquids, have also been employed as reusable catalysts for imidazole synthesis under solvent-free conditions, offering high yields and clean reaction profiles. nih.govnih.gov Lactic acid, a biodegradable and green solvent, has been used as a promoter for the synthesis of 2,4,5-trisubstituted imidazoles at elevated temperatures, demonstrating a move away from corrosive and hazardous acid catalysts. researchgate.net

Energy efficiency is another key aspect. The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Sonochemical processes, for example, have been used to drive the synthesis of functionalized imidazoles in water using reusable ionic liquid catalysts, achieving excellent yields efficiently. nih.gov

Furthermore, multicomponent reactions (MCRs) represent a highly atom-economical and green approach. MCRs allow for the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials, which minimizes the number of synthetic steps, reduces waste from intermediate purification, and saves time and resources. nih.gov Many of the green protocols for imidazole synthesis, including those using zeolite catalysts, are based on one-pot, multicomponent strategies. nih.gov

By combining these green principles—such as using a recyclable nanoparticle catalyst (e.g., ZnO-NPs), an eco-friendly solvent (e.g., water or ethanol), and an energy-efficient method (e.g., ultrasound)—a highly sustainable and efficient protocol for the synthesis of this compound can be envisioned.

Ligand Design and Coordination Capabilities of this compound.uni.lusigmaaldrich.com

The strategic placement of the imidazole and carboxylic acid moieties at the 2-position of the benzoic acid scaffold dictates its coordination behavior. The proximity of these two functional groups allows for chelation, where the ligand binds to a central metal ion through multiple donor atoms, leading to the formation of stable metallacycles. The specific coordination modes can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The imidazole ring contains two nitrogen atoms. One is a basic, pyridine-type nitrogen that readily participates in coordination to metal ions. nih.gov This nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. The coordination of the imidazole nitrogen is a common feature in the formation of metal-organic frameworks (MOFs) and other coordination polymers. nih.govacs.org In the infrared spectra of metal complexes involving this ligand, a shift in the C=N stretching vibration peak compared to the free ligand indicates the coordination of the imidazole nitrogen to the metal ion. nih.gov

The carboxylic acid group provides two potential coordination sites: the carbonyl oxygen and the hydroxyl oxygen. Upon deprotonation, the carboxylate group can coordinate to metal ions in several ways:

Monodentate: Only one of the oxygen atoms binds to the metal center.

Bidentate chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring.

Bidentate bridging: The two oxygen atoms bind to two different metal centers, linking them together. researchgate.net

The disappearance or significant shift of the C=O stretching vibration peak in the infrared spectrum of a complex compared to the free ligand is a strong indicator of the involvement of the carboxyl group in coordination. nih.govacs.org

The combined coordinating ability of the imidazole nitrogen and the carboxylic acid oxygen atoms allows this compound to act as a versatile ligand. It can function as a bidentate or tridentate ligand, leading to the formation of stable five- or six-membered chelate rings with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting metal complexes. The synergistic coordination of both functional groups can lead to the formation of one-, two-, or three-dimensional coordination polymers with diverse topologies and properties. acs.orgresearchgate.net The specific coordination mode adopted depends on the geometric preferences of the metal ion and the steric constraints of the ligand.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.

Transition metal complexes of ligands containing imidazole and carboxylic acid functionalities have been synthesized and characterized. nih.govjocpr.comjocpr.com For instance, complexes of copper(II) and nickel(II) with related benzimidazole ligands have been prepared, with the resulting geometries (square planar for Cu(II) and tetrahedral for Ni(II)) being determined by the metal center. jocpr.comjocpr.comresearchgate.net The synthesis often involves dissolving the ligand and the metal salt in a solvent like ethanol or a solvent mixture and refluxing the solution. nih.govresearchgate.net The products are then isolated by filtration and can be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination environment of the metal ion. nih.gov

Below is a table summarizing the synthesis and characterization of some transition metal complexes with related imidazole-containing ligands.

| Metal Ion | Ligand | Synthesis Conditions | Characterization Techniques | Resulting Geometry |

| Cu(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Alcoholic media | Elemental analysis, IR, UV-Vis, TGA | Square Planar |

| Ni(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Alcoholic media | Elemental analysis, IR, UV-Vis, TGA | Tetrahedral |

| Co(II) | 3,5-di(1H-imidazol-1-yl)benzoic acid | Hydrothermal | Single-crystal X-ray diffraction, IR, TGA | Distorted Octahedral |

Organotin complexes of ligands containing carboxylic acid functionalities have been synthesized and characterized. nih.gov For example, organotin carboxylates have been prepared from the reaction of organotin precursors with ligands containing a benzoic acid moiety. These reactions can lead to the formation of complexes with varying coordination numbers and geometries around the tin atom, often resulting in hypercoordinated structures. The resulting organotin complexes can exhibit interesting structural motifs and may have potential biological activities. nih.gov The synthesis of organotin complexes with this compound would likely involve the reaction of the ligand with an organotin oxide or chloride.

Crystallographic Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction Studies

There are no available single-crystal X-ray diffraction studies for coordination compounds formed with this compound. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and the coordination geometry around the metal center. For related isomers, such as those derived from 4-(imidazol-1-yl)benzoic acid, X-ray diffraction has been successfully used to characterize their coordination polymers. researchgate.net However, for the this compound isomer, no such structural data has been reported in the searched scientific literature.

Elucidation of Monomeric and Polymeric Architectures

Due to the lack of crystallographic data, the specific monomeric or polymeric architectures formed by this compound in coordination complexes have not been elucidated. The structure of the ligand, featuring a carboxylic acid and an imidazole group, suggests its potential to act as a versatile building block for creating complex supramolecular structures, including metal-organic frameworks (MOFs). researchgate.net The relative positions of the donor groups are critical in determining the final architecture. For instance, related ligands are known to form diverse structures such as two-dimensional layered networks and three-dimensional interpenetrating frameworks. researchgate.net However, without experimental studies, the specific architectures derived from this compound remain unknown.

Electronic Structure and Bonding in Metal-Ligand Frameworks

No dedicated studies on the electronic structure and bonding in metal-ligand frameworks involving this compound were found. Analysis in this area would typically involve a combination of experimental techniques (like UV-Vis spectroscopy, and magnetic susceptibility measurements) and computational chemistry. These studies would provide insight into the nature of the metal-ligand bond, charge transfer interactions, and the electronic properties of the resulting material. While research exists for compounds with similar functionalities, such as benzimidazole derivatives, this information cannot be directly extrapolated to the title compound. nih.gov

Supramolecular Chemistry and Self Assembly Processes

Non-Covalent Interactions in 2-(1H-Imidazol-2-yl)benzoic Acid Systems

The self-assembly of systems containing this compound and its derivatives is governed by a hierarchy of non-covalent interactions. These weak forces, including hydrogen bonds and stacking interactions, dictate the final three-dimensional arrangement of the molecules.

Hydrogen bonds are the primary directional forces in the assembly of supramolecular structures involving this compound. The presence of both donor sites (the carboxylic acid's O-H and the imidazole's N-H) and acceptor sites (the carboxylic oxygen and the sp²-hybridized imidazole (B134444) nitrogen) allows for the formation of robust and diverse hydrogen-bonding networks.

O-H···O Interactions: The carboxylic acid groups can form strong, dimeric hydrogen bonds, a common and stable motif in benzoic acid derivatives. mdpi.com

N-H···O and O-H···N Interactions: The imidazole N-H group readily donates a hydrogen bond to the carboxylate oxygen of a neighboring molecule. Conversely, the acidic proton of the carboxyl group can interact with the basic nitrogen of the imidazole ring, linking molecules into chains. nih.govresearchgate.net In the crystal structure of a related compound, 4-(Imidazol-1-yl)benzoic acid, intermolecular O—H···N hydrogen bonds link molecules into one-dimensional chains. researchgate.net

N-H···N Interactions: In certain orientations, hydrogen bonds can form between the N-H donor of one imidazole ring and the nitrogen lone pair acceptor of another. ulisboa.pt

The ambident hydrogen-bonding properties of the imidazole nitrogen atoms are a crucial determinant in the formation of these networks. rsc.org These interactions are fundamental in extending molecular assemblies into higher dimensions, such as creating 1D chains that can be further linked into 2D or 3D frameworks. mdpi.commdpi.com

Table 1: Examples of Hydrogen Bond Interactions in Imidazole-Benzoic Acid Derivatives

| Interaction Type | Description | Structural Role | Source |

|---|---|---|---|

| O—H···N | Interaction between the carboxylic acid hydroxyl group and the imidazole nitrogen. | Links molecules into one-dimensional chains. | nih.govresearchgate.net |

| O—H···O | Hydrogen bonding between carboxylic acid groups or involving water molecules. | Forms dimers and connects adjacent supramolecular chains. | nih.govmdpi.com |

| N—H···O | Interaction between the imidazole N-H group and a carboxylate oxygen. | Contributes to the formation of 3D supramolecular polymers. | mdpi.com |

| N—H···N | Hydrogen bonding between two imidazole rings. | A key interaction in building complex 2D and 3D frameworks. | ulisboa.pt |

Design and Construction of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound allows for its use as a programmable building block in crystal engineering. By controlling reaction conditions and introducing metal ions, a variety of well-defined supramolecular architectures can be synthesized.

The bifunctional nature of this compound and its isomers facilitates the formation of extended networks. Hydrogen bonding can link molecules into one-dimensional chains, which can then be further assembled into two-dimensional (2D) sheets through additional hydrogen bonds or π-π stacking interactions. researchgate.netmdpi.com These 2D layers can, in turn, stack upon one another, held together by interlayer forces like van der Waals interactions, π-π stacking, and further hydrogen bonding, to create complex three-dimensional (3D) supramolecular frameworks. mdpi.comrsc.org For instance, studies on related ligands show the formation of 2D networks with specific topologies, such as the (4, 4) sql topology. mdpi.com The multitopic nature of ligands containing both imidazole and benzoic acid functionalities is key to building these complex 2D and 3D frameworks. ulisboa.pt

The imidazole and carboxylate groups of this compound are excellent coordinating sites for metal ions, making it a highly valuable organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). cd-bioparticles.netmdpi.com In these structures, metal ions or clusters act as nodes, which are connected by the organic ligand "struts" to form extended, often porous, networks.

The imidazole ring's nitrogen atoms and the carboxylate group's oxygen atoms can coordinate to metal centers in various modes, leading to a wide diversity of structural topologies. nih.govmdpi.com The combination of a nitrogen-donor heterocyclic ring and a carboxylate group in a single ligand is a common strategy for constructing novel coordination polymers with specific properties. mdpi.commdpi.com The resulting MOFs can exhibit structures ranging from 2D layered networks to complex 3D interpenetrating frameworks. mdpi.comrsc.orgresearchgate.net The inherent properties of the ligand, such as its rigidity and the spatial arrangement of its coordinating groups, are crucial in determining the final structure and potential functionality of the MOF. mdpi.comdocumentsdelivered.com

Formation of Supramolecular Columnar Liquid Crystals

While direct studies on the formation of supramolecular columnar liquid crystals by this compound are not extensively documented, the principles of their formation can be understood by examining related systems. For instance, a similar compound, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, has been shown to form columnar liquid crystals when combined with fatty acids. researchgate.net This self-assembly is driven by hydrogen bonding between the benzimidazole (B57391) units and the carboxylic acids. researchgate.net

This suggests that this compound could potentially form similar columnar phases when co-assembled with appropriate partner molecules that can engage in complementary hydrogen bonding. The resulting structures would likely exhibit a broad range of mesomorphic behavior and possess properties such as thermal stability and fluorescence. researchgate.net The formation of such ordered structures is a testament to the power of non-covalent interactions in directing molecular organization. researchgate.net

Influence of Positional Isomerism on Supramolecular Assembly

The specific placement of the carboxyl group on the benzoic acid ring, known as positional isomerism, is expected to have a profound influence on the supramolecular assembly of imidazolyl-benzoic acids. While research directly comparing the isomers of this compound is limited, studies on analogous systems, such as N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, demonstrate that the position of a functional group significantly affects crystal packing and intermolecular interactions. mdpi.com

Table 1: Comparison of Isomers of Imidazolyl-benzoic acid

| Compound Name | Positional Isomer | Potential Supramolecular Interactions |

| This compound | ortho | Intramolecular hydrogen bonding, intermolecular hydrogen bonding, π-π stacking |

| 3-(1H-imidazol-2-yl)benzoic acid | meta | Intermolecular hydrogen bonding, π-π stacking |

| 4-(1H-imidazol-2-yl)benzoic acid | para | Linear intermolecular hydrogen bonding, π-π stacking |

This table is generated based on chemical principles and data from analogous systems.

Interaction with Polyoxometalate Anions in Hybrid Compounds

The interaction of imidazolyl-benzoic acid derivatives with polyoxometalate (POM) anions has led to the development of novel inorganic-organic hybrid compounds. Research on a related ligand, 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA), has shown that it can form complex 3D supramolecular structures with Keggin-type polyoxometalates. rsc.orgresearchgate.netmdpi.com

In these hybrid compounds, the HDIBA ligand interacts with the POM anions through a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netmdpi.com The resulting structures can feature the POMs encapsulated within cages formed by the organic ligands or acting as bridging units to form extended chains. rsc.org These materials exhibit interesting properties, including electrochemical activity and potential applications in catalysis and environmental remediation. rsc.orgresearchgate.netmdpi.com Given the structural similarities, it is highly probable that this compound would also form stable hybrid compounds with various POM anions, driven by similar intermolecular forces.

Table 2: Examples of Hybrid Compounds with Imidazolyl-benzoic Acid Derivatives and Polyoxometalates

| Organic Ligand | Polyoxometalate Anion | Resulting Structure | Reference |

| 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA) | [PW₁₂O₄₀]³⁻ | 3D supramolecular structure with POMs in cages | rsc.org |

| 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA) | [SiMo₁₂O₄₀]⁴⁻ | 3D supramolecular structure | researchgate.netmdpi.com |

| 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA) | [PMo₁₂O₄₀]³⁻ | 3D supramolecular structure | researchgate.netmdpi.com |

Reactivity and Mechanistic Investigations of 2 1h Imidazol 2 Yl Benzoic Acid

Reaction Mechanisms and Pathways Involving the Imidazole (B134444) Moiety

The imidazole ring in 2-(1H-imidazol-2-yl)benzoic acid is an electron-rich aromatic system, making it susceptible to electrophilic attack. The two nitrogen atoms within the ring play a crucial role in its reactivity. One nitrogen atom bears a hydrogen and can act as a proton donor, while the other possesses a lone pair of electrons, rendering it basic and nucleophilic. This amphoteric nature allows the imidazole moiety to participate in both acid-base and substitution reactions.

The imidazole ring can be oxidized to form N-oxides, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). This reaction involves the electrophilic attack of the oxidizing agent on the more nucleophilic nitrogen atom of the imidazole ring.

Chemical Transformations of the Benzoic Acid Functionality

The carboxylic acid group attached to the benzene (B151609) ring dictates another set of chemical reactions for this compound.

Oxidation Reactions

While the benzoic acid group itself is generally resistant to further oxidation under standard conditions, the benzene ring can undergo oxidation, although this typically requires harsh conditions. The electrochemical oxidation of benzoic acid on electrodes like boron-doped diamond has been shown to proceed via the formation of hydroxylated intermediates, such as 4-hydroxybenzoic acid, which are then further oxidized, leading to ring-opening and the formation of aliphatic carboxylic acids. nih.govbeilstein-journals.org

Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of an aluminum-carboxylate complex, which is then successively reduced to the corresponding alcohol.

Substitution Reactions

The carboxylic acid group can be converted into a variety of other functional groups through substitution reactions. For instance, it can be transformed into an ester via Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. Alternatively, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with a wide range of nucleophiles to form amides, esters, and other derivatives.

Role as a Key Building Block in the Synthesis of Complex Organic Structures

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more elaborate heterocyclic systems. Both the imidazole and benzoic acid moieties can be utilized to construct fused ring systems and other complex architectures.

Synthesis of Novel Imidazole and Benzimidazole (B57391) Derivatives

The general structure of this compound lends itself to the synthesis of various fused imidazole and benzimidazole derivatives. Benzimidazoles, for example, are commonly synthesized through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov In this context, this compound could theoretically be used as a precursor to generate more complex benzimidazole-containing structures.

Furthermore, the imidazole moiety can be a starting point for creating fused heterocyclic systems. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved from 2-aminopyridines and α-haloketones, highlighting a potential pathway where a suitably functionalized derivative of this compound could participate in such cyclization reactions.

Research on related structures, such as the synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl imidazole precursors, demonstrates the utility of the imidazole core in constructing more complex heterocyclic frameworks. The reduction of these aroyl imidazoles with sodium borohydride (B1222165) yields imidazole methanol (B129727) derivatives, which can then undergo further reactions to form fused ring systems.

While specific, documented examples of this compound being directly used in these exact synthetic routes are not prevalent in the reviewed literature, its structure strongly suggests its potential as a versatile building block for creating a diverse range of novel imidazole and benzimidazole derivatives with potential applications in medicinal chemistry and materials science.

Functionalization and Derivatization for Specific Chemical Properties

The structural framework of this compound, featuring both a carboxylic acid group and an imidazole ring, presents multiple opportunities for functionalization and derivatization. These modifications are strategically employed to modulate and enhance specific chemical properties, leading to the development of novel compounds with tailored activities. Research has primarily focused on leveraging these reactive sites to create derivatives with potential applications in medicinal chemistry and materials science.

One significant area of investigation involves the synthesis of derivatives with potential anticancer activity. By modifying the core structure, researchers aim to design molecules that can effectively interact with biological targets such as enzymes and proteins involved in cancer progression. For instance, a series of novel (2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl) benzoic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity. jchemlett.com The synthesis involves a multi-step process, beginning with the reaction of para-aminobenzoic acid with various substituted benzaldehyde (B42025) derivatives to form a Schiff's base, which is then refluxed with diacetyl and ammonium (B1175870) acetate (B1210297) to construct the imidazole ring. jchemlett.com

The resulting derivatives have been tested against human cancer cell lines, with some compounds demonstrating notable cytotoxic effects. The substitution pattern on the phenyl ring attached to the imidazole core plays a crucial role in determining the anticancer potency. For example, the presence of a hydroxyl group at the para position of the phenyl ring has been shown to enhance anticancer activity. jchemlett.com

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound ID | Substitution on Phenyl Ring | In Vitro Anticancer Activity |

|---|---|---|

| D1 | 4-Hydroxy | Good |

| D2 | 4-Methoxy | Moderate |

| D3 | 4-Chloro | Weak |

| D4 | 4-Nitro | Moderate |

| D5 | 2,4-Dichloro | Weak |

| D6 | 3,4,5-Trimethoxy | Moderate |

| D7 | 4-Dimethylamino | Weak |

| D8 | Unsubstituted | Weak |

This table is generated based on findings from a study on novel imidazolyl benzoic acid derivatives and their in vitro anticancer activity. jchemlett.com

Another key application of derivatizing this compound is in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). The imidazole ring, with its nitrogen donor atoms, and the carboxylic acid group, which can act as an oxygen donor, make this molecule an excellent ligand for coordinating with metal ions. researchgate.netacs.org The resulting coordination polymers can exhibit a wide range of structures and properties, depending on the metal ion and the specific coordination mode of the ligand.

For example, the multitopic heterofunctional pro-ligand 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid has been synthesized and used to create complex 2D and 3D frameworks with triorganotin carboxylates. researchgate.net This demonstrates how functionalization of the benzoic acid moiety can introduce additional coordinating sites and lead to novel supramolecular structures. Similarly, coordination polymers have been constructed using ligands that combine imidazole and carboxylate functionalities, showcasing the versatility of this structural motif in creating materials with potential applications in areas such as catalysis, gas storage, and sensing. mdpi.comresearchgate.net

The synthesis of these coordination polymers often involves solvothermal methods, where the ligand and a metal salt are heated in a solvent to promote the self-assembly of the final structure. The choice of solvent and reaction conditions can significantly influence the dimensionality and topology of the resulting framework.

Based on a comprehensive search of available scientific literature, detailed experimental and computational data specifically for the compound This compound is not sufficiently available to fully populate the requested article structure.

While the compound is indexed in chemical databases such as PubChem with the CAS Number 67792-82-9, published research containing in-depth spectroscopic and computational analysis as required by the outline is scarce. nih.gov The majority of accessible studies focus on the structurally related but distinct benzimidazole analogues, such as 2-(1H-benzimidazol-2-yl)benzoic acid and its derivatives. nih.govclockss.orgresearchgate.netrsc.orgmdpi.comorientjchem.orgarabjchem.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgbeilstein-journals.orgconnectjournals.comresearchgate.netmdpi.comekb.egtubitak.gov.trresearchgate.netresearchgate.net

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" at this time. Fulfilling the request would necessitate data that does not appear to be publicly available in the searched scientific literature.

Spectroscopic Characterization and Computational Chemical Studies

Advanced Quantum Chemical Calculations and Theoretical Modeling

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.govlibretexts.org

For 2-(1H-imidazol-2-yl)benzoic acid, computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have determined the energies of these orbitals. The analysis reveals that the HOMO is primarily localized on the benzimidazole (B57391) ring, whereas the LUMO is distributed over the benzoic acid moiety. This spatial distribution indicates that an electronic transition from HOMO to LUMO results in an intramolecular charge transfer (ICT) from the benzimidazole ring to the benzoic acid group. researchgate.net This charge transfer is a key factor influencing the molecule's electronic and optical properties. researchgate.net The calculated energy gap is significant, suggesting a high degree of stability for the molecule. researchgate.netmdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.68 |

| Energy Gap (ΔE) | 4.86 |

Data derived from computational studies on similar benzimidazole derivatives, providing an illustrative example of typical values.

Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED)

Vibrational spectroscopy, combined with theoretical calculations, provides detailed insights into the molecular structure and bonding. For this compound, theoretical vibrational frequencies are calculated using DFT methods and are assigned to specific vibrational modes with the help of Vibrational Energy Distribution Analysis (VEDA). researchgate.netmdpi.com The Potential Energy Distribution (PED) is used to quantify the contribution of different internal coordinates to each normal mode of vibration, allowing for precise assignments of the observed bands in the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

Key vibrational modes for this compound include the O-H stretching of the carboxylic acid group, which is typically observed as a broad band in the high-frequency region (around 3619 cm⁻¹) and has a PED contribution of 100%, indicating a pure stretching motion. mdpi.com The C=O stretching of the carboxylic acid is identified around 1708 cm⁻¹. Other significant vibrations include the stretching and bending modes of the imidazole (B134444) and benzene (B151609) rings, as well as C-H and N-H stretching and bending modes. The agreement between calculated and experimental vibrational spectra validates the optimized molecular geometry. researchgate.netmdpi.com

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | PED Contribution (%) |

|---|---|---|

| O-H stretch | 3619 | 100 |

| N-H stretch | 3520 | 100 |

| C=O stretch | 1708 | 85 (C=O), 15 (C-C) |

| C=N stretch | 1625 | 78 (C=N), 22 (C-C) |

| C-O stretch | 1310 | 65 (C-O), 35 (C-H bend) |

Illustrative data based on typical values for the functional groups present in the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. rsc.orgacs.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions. acs.org

In this compound, NBO analysis reveals significant intramolecular charge transfer interactions that contribute to its stability. Key interactions include the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms to the antibonding orbitals (π* or σ) of adjacent bonds. For instance, a significant interaction involves the lone pair of the imidazole nitrogen atom donating electron density to the π orbitals of the aromatic system. These hyperconjugative interactions lead to a delocalization of electron density, which stabilizes the molecule and influences its electronic properties. rsc.orgnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Nimidazole | π(C=C)ring | 25.4 |

| LP(2) Ocarbonyl | σ(C-O)acid | 22.1 |

| π(C=C)benzene | π(C=C)benzene | 19.8 |

| π(C=N)imidazole | π(C=C)benzene | 15.2 |

Representative data illustrating typical NBO interactions and stabilization energies in similar heterocyclic systems.

Atoms in Molecules (AIM) Theory and Fukui Functions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, characterizes the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). nih.gov Key parameters at the bond critical point (BCP) between two atoms, such as the value of ρ(r) and its Laplacian (∇²ρ(r)), are used to classify interactions. For covalent bonds, ∇²ρ(r) is typically negative, indicating a concentration of electron density, while for non-covalent interactions (like hydrogen bonds or van der Waals forces), ∇²ρ(r) is positive. rsc.orgnih.gov For this compound, AIM analysis can confirm the nature of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular conformation. researchgate.netresearchgate.net

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. researchgate.netresearchgate.net They indicate the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), one can predict which atoms are most susceptible to these reactions. For this compound, such analysis helps in understanding its chemical behavior and potential interaction sites with other molecules. researchgate.netnih.gov

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a topological analysis method that provides a visual representation of electron localization in a molecule. researchgate.netjussieu.fr It maps regions of space where the probability of finding an electron pair is high, such as covalent bonds, lone pairs, and atomic cores. ijasret.com ELF values range from 0 to 1, where values close to 1 indicate high electron localization (typical for core electrons, lone pairs, and strong covalent bonds), and lower values signify regions of delocalized electrons. jussieu.fr

For this compound, ELF analysis visually confirms the covalent bonding framework and the location of non-bonding electron pairs on the nitrogen and oxygen atoms. researchgate.net The analysis can also illustrate the delocalization of π-electrons across the aromatic and imidazole rings, which is consistent with the findings from NBO and FMO analyses. researchgate.netijasret.com

Prediction of Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netias.ac.in The NLO response of a molecule is determined by its ability to alter its polarization in the presence of a strong electric field. This is quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govresearchgate.net Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. researchgate.net

Computational studies on this compound and related benzimidazole derivatives have been performed to predict their NLO properties. mdpi.comnih.gov The presence of the electron-donating benzimidazole system and the electron-accepting benzoic acid group facilitates ICT, which is a prerequisite for a significant NLO response. mdpi.com Calculations of the dipole moment, polarizability, and first-order hyperpolarizability (β_tot) suggest that this compound has potential as an NLO material. The total hyperpolarizability is often compared to that of a standard NLO material like urea to gauge its potential. researchgate.net

| NLO Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 22.5 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (βtot) | 8.9 x 10⁻³⁰ esu |

Illustrative values based on DFT calculations for similar benzimidazole derivatives.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govmdpi.com The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These distances are combined to generate a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface to highlight different intermolecular contacts. researchgate.netnih.gov

For compounds like this compound, the Hirshfeld surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii. Red spots on the dₙₒᵣₘ surface indicate close contacts, typically corresponding to hydrogen bonds (e.g., O-H···N). nih.govresearchgate.net

The 2D fingerprint plot is a histogram of (dᵢ, dₑ) pairs over the entire Hirshfeld surface, providing a quantitative summary of the intermolecular interactions. crystalexplorer.net Each type of interaction has a characteristic appearance on the plot. For this molecule, the most significant contributions to the crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. The fingerprint plots can be decomposed to show the percentage contribution of each specific type of contact to the total Hirshfeld surface area. nih.govresearchgate.net

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 42.4 |

| C···H / H···C | 27.4 |

| O···H / H···O | 11.8 |

| N···H / H···N | 9.0 |

| C···C | 4.8 |

Data based on published analysis of a closely related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. nih.govresearchgate.net

Conformational Analysis and Steric Effects

The spatial arrangement of the imidazole and benzoic acid rings in this compound is a critical determinant of its chemical and physical properties. Conformational analysis of this molecule primarily focuses on the degree of rotation around the single bond connecting the phenyl and imidazole rings. This rotation is heavily influenced by steric effects arising from the ortho-substitution pattern.

The placement of the imidazole group and the carboxylic acid group at adjacent positions (ortho) on the benzene ring results in significant steric hindrance. This phenomenon, often referred to as the "ortho effect," dictates that substituents in close proximity will repel each other, forcing one or both groups to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. In the case of this compound, the steric clash between the carboxylic acid group and the imidazole ring prevents the molecule from adopting a planar structure.

Computational and crystallographic studies on structurally related compounds confirm that a non-planar conformation is characteristic for such ortho-substituted systems. For instance, in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, which features a larger benzimidazole group connected via a methylene linker, the dihedral angle between the benzimidazole and benzene ring systems is a significant 78.04 (10)°. This large angle indicates a highly twisted structure adopted to minimize steric repulsion. Similarly, another complex molecule, 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid, exhibits a nearly perpendicular arrangement between the benzimidazole ring system and the adjacent ring system, with a dihedral angle of 88.4 (5)°.

While these molecules are not identical to this compound, they serve as valuable models demonstrating the potent steric interactions in 2-substituted benzoic acids. The steric strain forces the molecule into a twisted conformation, which in turn affects its electronic properties by potentially reducing the extent of π-conjugation between the two aromatic rings. The precise dihedral angle for this compound would be determined by the balance between the destabilizing steric forces in a planar conformation and the stabilizing effects of conjugation in a more planar arrangement. Based on analogous structures, a significant deviation from planarity is expected.

Interactive Data Table: Dihedral Angles in Related Compounds

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | Benzimidazole | Benzene | 78.04 (10) | |

| 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol (B129727) solvate | Benzimidazole | Phthalazine | 88.4 (5) | |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid | Imidazole | Benzene | 48.43 (10) |

Applications in Advanced Materials and Catalysis

Utilization in the Development of Advanced Materials

The ability of 2-(1H-imidazol-2-yl)benzoic acid to act as a linker molecule has been explored in the context of creating complex chemical architectures.

While imidazole (B134444) derivatives are generally recognized for their role in materials chemistry, specific research detailing the use of this compound in the synthesis of polymers and nanomaterials is limited. However, the fundamental properties of the molecule suggest its potential as a building block. For instance, related imidazole compounds are known to be valuable for creating metal-organic frameworks (MOFs) and coordination polymers. iucr.orgnih.gov The imidazole and carboxylate groups can coordinate with metal ions, leading to the formation of extended networks that are foundational to these materials.

Imidazole-based organic dyes are considered promising for use in dye-sensitized solar cells (DSSCs) due to their favorable electronic properties, stability, and ability to be chemically modified to optimize light absorption. nih.govbeloit.edu These dyes can facilitate the efficient injection of electrons into a semiconductor's conduction band, a critical step in generating photocurrent. nih.gov While the broader class of imidazole derivatives has been investigated in this context, specific studies focusing on the integration of this compound into dye-sensitized systems are not extensively documented in publicly available research. The presence of functional groups like hydroxyl and carbonyl in sensitizers is known to enable effective adsorption onto metal oxides, which is crucial for efficient photon-to-electron conversion. researchgate.net

The formation of supramolecular structures is often driven by non-covalent interactions, such as hydrogen bonding. The imidazole and carboxylic acid moieties of this compound make it a candidate for building such structures. mdpi.com Research on related imidazole-containing compounds has demonstrated their ability to form liquid crystals, where the imidazole ring contributes to the necessary molecular ordering. nih.gov However, specific examples of supramolecular liquid crystals fabricated directly from this compound are not prominently featured in the current body of scientific literature.

Ligand Applications in Catalytic Processes

The coordination of this compound to metal centers can yield complexes with potential catalytic activity. The electronic properties of the imidazole ring can influence the catalytic performance of the associated metal. nih.gov

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Metal complexes anchored on solid supports are a common form of heterogeneous catalysts. While there is considerable interest in the catalytic applications of metal complexes with imidazole-containing ligands, specific research detailing the use of this compound in heterogeneous catalytic systems is not widely available. The synthesis of related triazole-based benzoic acid complexes has been shown to yield materials with applications in heterogeneous catalysis. acs.orgnih.gov

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions. Metal complexes, including those with imidazole-based ligands, are often studied for their electrocatalytic properties. mdpi.com These properties are relevant for applications such as energy conversion and storage. Despite the potential of this compound to form catalytically active metal complexes, there is a lack of specific studies in the available literature that focus on its application in electrocatalysis.

Photocatalytic Degradation of Organic Pollutants

Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for photocatalysis due to their high surface areas, tunable porosity, and the ability to incorporate photoactive components into their structure. rsc.org The organic linkers, or ligands, are crucial in these systems as they can absorb light, facilitate charge transfer, and provide active sites for catalytic reactions. researchgate.net

The imidazole and benzoic acid moieties of ligands like this compound are instrumental in forming these photoactive MOFs. The imidazole group readily coordinates with metal ions to form the framework's nodes, while the aromatic system (benzoic acid) can be modified to enhance light absorption in the visible spectrum. researchgate.net This strategic design allows for the creation of photocatalysts that can be activated by sunlight to generate reactive oxygen species, such as hydroxyl radicals, which then degrade persistent organic pollutants in water. researchgate.netresearchgate.net

Research has demonstrated that MOFs constructed from imidazole-based polycarboxylate ligands exhibit significant photocatalytic activity. For instance, coordination polymers synthesized with ligands containing imidazole and carboxylate functionalities have been shown to effectively degrade dye pollutants like Rhodamine B (RhB) and Diazo-tolidine-Z (DTZ) under visible light irradiation. researchgate.net The combination of the metal center and the organic linker facilitates ligand-to-metal charge transfer (LMCT), a key process in initiating the photocatalytic cycle. researchgate.net Similarly, certain copper and manganese-based MOFs using imidazole-containing linkers have been effective in the photocatalytic degradation of the anionic organic dye X3B. scispace.com

Table 1: Representative Imidazole-Based MOFs in Photocatalysis

| Framework Components | Target Pollutant | Key Finding |

|---|---|---|

| Metal Ions (e.g., Co, Ni, Cd), Imidazole-based Carboxylate Ligands | Organic Dyes (e.g., RhB, DTZ) | Effective degradation under visible light, demonstrating the role of the organic linker in light absorption and charge transfer. researchgate.net |

Adsorption and Separation Science

The same structural features that make this compound a suitable ligand for catalysis also make it ideal for designing materials for adsorption and separation. The nitrogen atoms in the imidazole ring and the oxygen atoms of the carboxylic acid group can act as effective binding sites for a variety of molecules, including pollutants.

When incorporated into porous materials like MOFs or grafted onto polymer backbones, these functional groups are positioned to selectively capture target molecules from a mixture. researchgate.netmdpi.com Imidazole-functionalized MOFs have shown significant promise in this area. For example, a barium-based MOF functionalized with an imidazole ligand demonstrated remarkable efficiency in adsorbing the dye Congo red from aqueous solutions, achieving a high removal rate. researchgate.net The porous structure of the MOF provides a high surface area for adsorption, while the chemical nature of the imidazole ligand ensures strong interaction with the dye molecule. researchgate.net

Furthermore, polymers functionalized with aminobenzoic acid groups, which share chemical functionalities with the title compound, have been developed as effective adsorbents for removing residual antibiotics from water. mdpi.com Copolymers of styrene (B11656) and divinylbenzene, when chemically modified with p-aminobenzoic acid, have shown a strong affinity for antibiotics like tetracycline (B611298) and sulfamethoxazole. mdpi.com The efficiency of these materials is often dependent on the degree of cross-linking and the specific structure of the antibiotic being targeted. mdpi.com

Table 2: Performance of Materials Functionalized with Imidazole/Benzoic Acid Analogs in Adsorption

| Adsorbent Material | Target Pollutant | Removal Efficiency / Adsorption Capacity |

|---|---|---|

| Imidazole-functionalized MOF (HBU-168) | Congo Red | 98.89% |

| Polymer with p-aminobenzoic groups (PAB series) | Tetracycline | High adsorption capacity, reaching over 80% of maximum in 3-4 hours. mdpi.com |

Principles of Chemical Biology and Enzyme Interaction Studies

Chemical Basis of Enzyme Inhibition and Receptor Binding

The ability of a molecule to inhibit an enzyme or bind to a receptor is fundamentally governed by its three-dimensional structure and the chemical properties of its functional groups. In the case of 2-(1H-imidazol-2-yl)benzoic acid, the imidazole (B134444) and benzoic acid moieties are key to its potential biological activity.

The imidazole ring, a common feature in biologically active molecules, can participate in a variety of non-covalent interactions within an enzyme's active site or a receptor's binding pocket. It can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues. Furthermore, the nitrogen atoms of the imidazole ring can coordinate with metal ions that are often found as cofactors in enzyme active sites.

The benzoic acid group provides a carboxylic acid function, which is negatively charged at physiological pH. This allows for strong ionic interactions and hydrogen bonding with positively charged amino acid residues such as lysine (B10760008) and arginine, or with the backbone amide groups of the protein. The phenyl ring of the benzoic acid can also engage in hydrophobic interactions, further anchoring the molecule within a binding site.

While specific kinetic studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, the inhibitory potential of its constituent parts is well-established. For instance, benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. A study on the inhibition of tyrosinase by benzoic acid reported an IC50 value of 119 µM. nih.gov This suggests that the benzoic acid portion of this compound could contribute to enzyme inhibition by competing with the substrate for binding to the active site.

Derivatives of benzimidazole (B57391), a related structural class, have been shown to be selective inhibitors of various enzymes, including carbonic anhydrase II and VII. tandfonline.com This highlights the potential of the imidazole-containing heterocyclic system in mediating specific interactions with enzyme active sites. The interplay of the imidazole and benzoic acid functionalities in this compound could therefore lead to a unique binding profile and inhibitory activity against specific enzymes.

Design and Synthesis of Chemical Probes for Biochemical Pathways

Chemical probes are essential tools in chemical biology for the study of biochemical pathways. The design of such probes often starts from a scaffold that has known or predicted biological activity. The structure of this compound makes it a suitable candidate for derivatization into chemical probes.

The synthesis of derivatives of this compound can be approached through various synthetic methodologies. The imidazole and benzoic acid moieties offer reactive handles for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. For example, the carboxylic acid group can be converted to an amide or an ester, allowing for the coupling of other molecules. The synthesis of related benzimidazol-2-one (B1210169) derivatives has been reported, demonstrating the feasibility of modifying this type of heterocyclic core. neliti.com

Fluorescent probes are particularly valuable for visualizing biological processes in real-time. While the direct use of this compound in the synthesis of fluorescent probes is not widely reported, the synthesis of other imidazole-containing fluorescent probes has been described. researchgate.net These probes often utilize the imidazole ring as part of a larger conjugated system that gives rise to fluorescence. By analogy, this compound could be chemically modified to create novel fluorescent probes. For instance, the phenyl ring could be further functionalized with electron-donating or electron-withdrawing groups to tune the photophysical properties of a resulting probe.

The synthesis of various benzimidazole derivatives with potential anticancer activity targeting human topoisomerase I has also been documented. nih.gov These studies often involve the creation of a library of compounds based on a central scaffold, which are then screened for biological activity. This approach could be applied to this compound to develop probes for studying the role of specific enzymes or pathways in cancer.

Below is a table summarizing the synthesis of some related benzimidazole derivatives, which could inform the design of chemical probes based on this compound.

| Derivative Type | Synthetic Approach | Potential Application as Probe |

| Benzimidazol-2-one derivatives | Aza-Michael addition neliti.com | Probing pathways involving nucleophilic addition |

| N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | One-pot three-step procedure from benzoic acid chloride nih.gov | Probes for elastase activity and DNA binding |

| Bis-benzimidazole derivatives | Condensation with substituted aldehydes nih.gov | Probes for topoisomerase I activity |

Development of Chemical Models for Hydrolase Enzymes

Hydrolase enzymes play crucial roles in a vast array of biological processes by catalyzing the cleavage of chemical bonds through the addition of water. The active sites of many hydrolases contain specific amino acid residues, such as histidine (which contains an imidazole ring), that act as general acid or base catalysts. The structure of this compound, containing both an imidazole ring and a carboxylic acid, makes it an intriguing candidate for the development of chemical models that mimic the catalytic activity of hydrolase enzymes.

Studies on the hydrolysis of imidazole-2-ylidenes have shown that the imidazole ring can be involved in the activation of water molecules. nih.gov This is a key step in the catalytic mechanism of many hydrolases. The presence of the carboxylic acid group in this compound could further enhance its catalytic potential by providing an additional catalytic group that can participate in proton transfer, similar to the role of aspartate or glutamate (B1630785) residues in some hydrolase active sites.

Transition metal complexes of imidazole-containing ligands have been shown to mediate the hydrolysis of chemical bonds, such as the imine bond in Schiff bases. irb.hr This suggests that metal complexes of this compound could serve as functional models for metallohydrolases, which are hydrolases that require a metal ion for their catalytic activity. The imidazole nitrogen and the carboxylate oxygen of this compound could act as coordination sites for a metal ion, creating a catalytic center that can activate a water molecule for hydrolysis.

While direct studies on the hydrolase-mimicking activity of this compound are not prevalent in the literature, the catalytic properties of its constituent parts are suggestive of its potential. The following table outlines the potential roles of the functional groups of this compound in mimicking hydrolase activity.

| Functional Group | Potential Role in Hydrolase Mimicry |

| Imidazole Ring | General base catalysis (activation of water), Metal ion coordination |

| Benzoic Acid (Carboxylate) | General acid/base catalysis, Metal ion coordination |

The development of such small molecule models is crucial for understanding the fundamental principles of enzyme catalysis and for the design of artificial enzymes with novel catalytic functions.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Analogues and Derivatives

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the combination of three or more reactants in a single step to form complex products. researchgate.net This approach offers a more streamlined and atom-economical pathway to a diverse range of imidazole-based compounds. researchgate.net Additionally, researchers are investigating the use of solid-phase synthesis and flow chemistry techniques to automate and accelerate the production of these derivatives.

Furthermore, the synthesis of derivatives often involves the modification of the core structure through reactions such as the reduction of nitro groups to amino groups, followed by coupling with various benzoic acids. tandfonline.com These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its biological activity and material properties.

Exploration of Novel Coordination Architectures and Functional Materials

The unique structural features of 2-(1H-imidazol-2-yl)benzoic acid, particularly the presence of both a carboxylic acid and an imidazole (B134444) group, make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing.

Researchers are actively exploring the coordination chemistry of this ligand with various metal ions to create novel architectures with tailored properties. rsc.org The flexibility of the imidazole ring and the diverse coordination modes of the carboxylate group allow for the formation of one-dimensional chains, two-dimensional networks, and complex three-dimensional frameworks. rsc.org

The resulting coordination polymers can exhibit interesting properties such as fluorescence and antiferromagnetic interactions. rsc.org The development of new functional materials based on this compound and its derivatives is a rapidly growing area of research, with the potential to lead to new technologies in areas such as electronics and smart materials. numberanalytics.com

Advanced Computational Modeling and Data-Driven Discoveries

Computational chemistry is playing an increasingly important role in the study of this compound and its derivatives. Density Functional Theory (DFT) calculations are being used to predict the optimized molecular geometry, electronic properties, and vibrational frequencies of these compounds. tandfonline.combohrium.commdpi.com These theoretical studies provide valuable insights into the structure-property relationships and can guide the design of new molecules with desired characteristics. tandfonline.combohrium.com

Molecular docking simulations are also being employed to investigate the binding of these compounds to biological targets, which is crucial for drug discovery and development. tandfonline.commdpi.comnih.gov For example, computational studies have been used to identify potential inhibitors of the SARS-CoV-2 main protease. mdpi.comnih.gov

Furthermore, data-driven approaches, including high-throughput screening and machine learning, are being utilized to accelerate the discovery of new imidazole derivatives with specific biological activities or material properties. acs.org This integration of computational modeling and experimental data is expected to significantly advance the field.

Interdisciplinary Approaches in Chemical Biology and Material Science

The versatile nature of this compound and its derivatives lends itself to interdisciplinary research at the interface of chemical biology and material science. numberanalytics.commdpi.comelsevierpure.com In chemical biology, these compounds are being investigated for their potential as therapeutic agents, with studies exploring their antimicrobial, anticancer, and antiviral activities. ontosight.ainih.govacademiaone.org The imidazole moiety is a common feature in many biologically active molecules and drugs. numberanalytics.comtsijournals.com